molecular formula C18H17N3O2 B4120042 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide

3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide

Cat. No. B4120042
M. Wt: 307.3 g/mol
InChI Key: RYZASTLRWDIWHR-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a phthalazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell growth and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism. Additionally, this compound has been found to modulate the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.

Advantages and Limitations for Lab Experiments

3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.

Future Directions

For the research on 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide include elucidating its mechanism of action, evaluating its efficacy and safety in animal models, exploring its therapeutic potential for various diseases, developing novel derivatives with improved solubility and bioavailability, and using it as a tool compound for the study of various signaling pathways.

Scientific Research Applications

3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration.

properties

IUPAC Name

3-methyl-4-oxo-N-(1-phenylethyl)phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(13-8-4-3-5-9-13)19-17(22)16-14-10-6-7-11-15(14)18(23)21(2)20-16/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZASTLRWDIWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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